Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a tert-butyl group, a nitrophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals[][3].
Mechanism of Action
Target of Action
Compounds containing piperazine rings have been known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrophenylethyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-10-18(11-13-19)9-8-14-4-6-15(7-5-14)20(22)23/h4-7H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXASHZNSBASY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602012 |
Source
|
Record name | tert-Butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-60-1 |
Source
|
Record name | tert-Butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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